C.I. Disperse Blue 35 is a synthetic, anthraquinone-based disperse dye primarily utilized for the coloration of hydrophobic polymers, notably polyester (PET), and as a core component in sublimation transfer printing inks [1]. Characterized by its rigid, fused-ring structure, it belongs to the minority (approximately 15%) of disperse dyes that utilize an anthraquinone core rather than a monoazo backbone, granting it exceptional thermal stability . This structural profile provides a specific sublimation vapor pressure optimized for high-temperature pad-dry-cure processing and transfer printing at 180–220°C[1]. While highly valued for producing deep, stable navy-blue shades in industrial textiles, hard-surface sublimation, and plastics, its procurement requires careful regulatory management due to its inclusion in REACH and major brand Restricted Substances Lists (RSLs) for skin-contact apparel [2]. Consequently, it is a precision material chosen for its exact thermal transfer kinetics in technical applications where generic dyes fail to maintain shade consistency [1].
Substituting C.I. Disperse Blue 35 with generic 'navy blue' disperse dyes introduces critical risks in both thermal processing and regulatory compliance [1]. From a processing standpoint, replacing this specifically tuned anthraquinone dye with a lower-molecular-weight azo alternative alters the sublimation vapor pressure. In heat transfer printing at 200–210°C, this mismatch causes disproportionate dye transfer rates, turning intended black or deep navy trichromatic mixtures into brown or off-colors when machine temperatures fluctuate even slightly [1]. From a compliance perspective, Disperse Blue 35 is strictly regulated under REACH and is capped at 50 mg/kg in skin-contact textiles [2]. Substituting it with crude mixtures or failing to strictly isolate it in procurement can lead to catastrophic regulatory failures if the dye cross-contaminates consumer apparel lines [2]. Therefore, buyers must procure the exact, highly characterized compound to ensure predictable sublimation in permitted industrial applications while maintaining strict supply chain isolation [1].
Red-shift under incandescent light may compromise shade consistency across lighting conditions.
Unsatisfactory dyebath exhaustion in deep shades increases dye consumption and effluent treatment costs.
Documented skin sensitizer and phototoxic ¹O₂ generator; risk profile differs from azo-based alternatives.
In sublimation transfer printing, dyes must vaporize and transfer uniformly to prevent shade shifting. Disperse Blue 35 exhibits a highly controlled vapor pressure profile that ensures proportional transfer rates when combined with standard trichromatic dyes (such as Disperse Yellow 54 or Disperse Red 60) at standard machine temperatures of 200–210°C [1]. Substituting with a lower-molecular-weight azo blue often results in disproportionate transfer at varying dwell times, causing severe color mismatching (e.g., a black mixture turning brown at 190°C) [1].
| Evidence Dimension | Sublimation transfer proportionality across 190–220°C |
| Target Compound Data | Maintains consistent proportional transfer with standard reds/yellows at 30-second dwell times |
| Comparator Or Baseline | Unmatched low-energy azo blues (cause shade shifting from black to brown at 190°C) |
| Quantified Difference | Eliminates temperature-dependent shade shifting in the 190–220°C operating window |
| Conditions | Heat transfer printing at 200–210°C for 30 seconds |
Procuring Disperse Blue 35 for transfer inks guarantees reproducible trichromatic shade matching, preventing costly fabric rejects due to minor temperature fluctuations.
Disperse Blue 35 is strictly monitored under European REACH regulations (Annex XVII, entry 72) and major brand Restricted Substances Lists (RSLs), which cap its presence at 50 mg/kg in skin-contact textiles due to sensitization risks [1]. Procurement of highly characterized, pure Disperse Blue 35—rather than crude 'navy blue' disperse dye mixtures—is critical for manufacturers producing non-skin-contact industrial textiles or hard-surface coatings [2]. This ensures they can accurately quantify and isolate the dye to prevent cross-contamination into regulated consumer apparel lines [1].
| Evidence Dimension | Maximum allowable concentration in skin-contact textiles |
| Target Compound Data | Strictly limited to < 50 mg/kg (REACH/RSL) |
| Comparator Or Baseline | Unregulated, non-sensitizing baseline dyes (No strict ppm limits) |
| Quantified Difference | 50 mg/kg hard regulatory threshold requiring high-purity procurement and strict supply chain isolation |
| Conditions | LC-MS quantification (DIN 54231) for textile extraction |
Buyers must procure exactly specified Disperse Blue 35 to control its use in permitted industrial applications while avoiding catastrophic compliance failures in apparel.
Disperse Blue 35 is an anthraquinone-based dye, a class comprising only about 15% of disperse dyes, known for superior structural stability compared to the dominant monoazo class . During pad-dry-cure processing, where fabrics are exposed to 180–220°C for 30 seconds, the rigid fused-ring structure of Disperse Blue 35 resists thermal degradation better than many standard monoazo dyes . This prevents the irreversible hydrolysis and shade changes that occur when sensitive dyes are exposed to high heat and varying pH outside the optimal 3.5–5.0 range .
| Evidence Dimension | Thermal and structural stability during curing |
| Target Compound Data | Anthraquinone core resists degradation at 180–220°C |
| Comparator Or Baseline | Standard monoazo disperse dyes (prone to thermal/reductive cleavage) |
| Quantified Difference | Maintains structural integrity and shade at 220°C, whereas sensitive azo dyes undergo irreversible hydrolysis |
| Conditions | Pad-dry-cure dyeing at 180–220°C for 30 seconds |
Selecting this anthraquinone dye prevents irreversible shade shifting during high-heat fixation, ensuring consistent navy-blue yields in continuous processing.
Due to its precise sublimation vapor pressure at 200–210°C, Disperse Blue 35 is an ideal blue component for transfer printing inks used on non-apparel polyester substrates, ceramics, and polymer-coated hard goods [1]. It ensures proportional transfer alongside red and yellow trichromatic components, maintaining shade fidelity across varying dwell times [1].
In continuous pad-dry-cure operations where technical fabrics are subjected to 180–220°C for 30 seconds, the anthraquinone core of Disperse Blue 35 resists the thermal degradation that often plagues standard monoazo dyes. It is highly suitable for industrial or technical textiles that do not require prolonged direct skin contact.
Because Disperse Blue 35 is restricted to <50 mg/kg in consumer apparel under REACH and brand RSLs, high-purity grades of this compound are essential for analytical testing laboratories[2]. It is procured as a reference standard for LC-MS (e.g., DIN 54231 methods) to accurately quantify restricted disperse dyes in global textile supply chains [2].
Irritant